molecular formula C21H30O9 B194614 Gemfibrozil 1-O-beta-Glucuronide CAS No. 91683-38-4

Gemfibrozil 1-O-beta-Glucuronide

Katalognummer B194614
CAS-Nummer: 91683-38-4
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: CJMNXSKEVNPQOK-LVEJAMMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemfibrozil 1-O-beta-glucuronide is a major metabolite of gemfibrozil . It is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . It is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 .


Synthesis Analysis

Gemfibrozil 1-O-beta-glucuronide is formed when gemfibrozil undergoes glucuronidation . The reactivity of gemfibrozil glucuronide has been studied, and it has been found that gemfibrozil forms covalently bound protein adducts in vivo .


Molecular Structure Analysis

The molecular structure of Gemfibrozil 1-O-beta-Glucuronide is complex. It is a metabolite of Gemfibrozil and is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor .


Chemical Reactions Analysis

Gemfibrozil 1-O-beta-glucuronide is a major metabolite of the antihyperlipidemic drug gemfibrozil and is a mechanism-based inhibitor of P450 2C8 . It has been found that human liver microsomes and recombinant CYP2C8 both convert gemfibrozil glucuronide to a hydroxylated metabolite .


Physical And Chemical Properties Analysis

Gemfibrozil 1-O-beta-Glucuronide has a molecular weight of 426.46 . It is a white to yellow solid . It is slightly soluble in methanol .

Wissenschaftliche Forschungsanwendungen

1. Self-Micellization in Aqueous Solution

  • Methods of Application: GG was extracted from the urine of volunteers dosed with 600 mg of gemfibrozil. The amphiphilic properties of GG within the bulk aqueous phase were studied by isothermal titration microcalorimetry and 1 H-NMR spectrometry, whereas those at the aqueous/air interface were studied by surface tensiometry .
  • Results: GG in aqueous solution exhibited amphiphilic properties typical of a hydrophilic surfactant. The critical micellization concentrations (cmc) for GG in 0.1 M acetate buffer were found to be 18.1 ± 0.4 mM and 18.3 ± 0.3 mM .

2. Inhibition of CYP2C8

  • Methods of Application: The study involves the analysis of the interaction between Gemfibrozil 1-O-beta-Glucuronide and CYP2C8 .
  • Results: The acyl glucuronide metabolite of gemfibrozil is a known mechanism-based inactivator of CYP2C8 .

3. Metabolism-Dependent Inhibition of Cytochrome P450 Enzymes

  • Methods of Application: The study involves the evaluation of both gemfibrozil and its major metabolite, Gemfibrozil 1-O-beta-Glucuronide, as inhibitors of the major drug-metabolizing cytochrome P450 enzymes in human liver microsomes .
  • Results: Gemfibrozil 1-O-beta-Glucuronide is found to be a potent inhibitor of the major drug-metabolizing cytochrome P450 enzymes .

4. Benzylic Oxidation

  • Methods of Application: The study involves the analysis of the interaction between Gemfibrozil 1-O-beta-Glucuronide and P450 2C8 .
  • Results: The irreversible inactivation of P450 2C8 by Gemfibrozil 1-O-beta-Glucuronide may lead to clinical drug-drug interactions between gemfibrozil and other P450 2C8 substrates .

Safety And Hazards

Gemfibrozil 1-O-beta-Glucuronide can cause serious eye irritation and skin irritation. It may be harmful by inhalation, ingestion, or skin absorption and may cause respiratory system irritation .

Zukünftige Richtungen

Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor . Future research could focus on elucidating the binding and orientation of gemfibrozil acyl glucuronide and clopidogrel acyl glucuronide in the active site near heme that contributes to the inhibition and inactivation of CYP2C8 .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMNXSKEVNPQOK-LVEJAMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919591
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemfibrozil 1-O-beta-Glucuronide

CAS RN

91683-38-4
Record name Gemfibrozil 1-O-acylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil-acyl-beta-D-glucuronide min.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 2
Reactant of Route 2
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 3
Reactant of Route 3
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 4
Reactant of Route 4
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 5
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 6
Gemfibrozil 1-O-beta-Glucuronide

Citations

For This Compound
75
Citations
E Kimoto, R Li, RJ Scialis, Y Lai… - Molecular …, 2015 - ACS Publications
Gemfibrozil (GEM), which decreases serum triglycerides and low density lipoprotein, perpetrates drug–drug interactions (DDIs) with several drugs. These DDIs are primarily attributed to …
Number of citations: 40 pubs.acs.org
M Takagi, M Sakamoto, T Itoh, R Fujiwara - Drug Metabolism and …, 2015 - Elsevier
While co-administered gemfibrozil can increase the area under the concentration/time curve (AUC) of pioglitazone more than 3-fold, the underlying mechanism of the drug–drug …
Number of citations: 7 www.sciencedirect.com
A Tornio, PJ Neuvonen, M Niemi… - Expert opinion on drug …, 2017 - Taylor & Francis
… Benzylic oxidation of gemfibrozil-1-O-beta-glucuronide by P450 2C8 leads to heme … of circulating metabolite gemfibrozil 1-O-beta-glucuronide. Drug Metab Dispos. 2015;43:1108–1118. …
Number of citations: 42 www.tandfonline.com
N Taxak, PV Bharatam - Indian Journal of Pharmaceutical …, 2013 - ncbi.nlm.nih.gov
Mechanism-based inhibition of cytochrome P450 involves the bioactivation of the drug to a reactive metabolite, which leads to cytochrome inhibition via various mechanisms. This is …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Zhao, J Shi, W Li, C Guan, C Sun… - Chemical Research …, 2022 - ACS Publications
Gemfibrozil (GEM), a lipid regulator, is a fibric acid derivative widely used in the treatment of hyperlipidemia. It has been reported that GEM can induce acute liver injury in the course of …
Number of citations: 7 pubs.acs.org
MK Itkonen, A Tornio, M Neuvonen… - Drug Metabolism and …, 2019 - ASPET
A recent in vitro study suggested that CYP2C8 is essential in the metabolism of desloratadine, an H1 receptor antagonist. If the proposed biotransformation mechanism takes place in …
Number of citations: 15 dmd.aspetjournals.org
J Honkalammi, M Niemi, PJ Neuvonen… - Drug metabolism and …, 2011 - ASPET
Gemfibrozil 1-O-β-glucuronide inactivates CYP2C8 irreversibly. We investigated the effect of gemfibrozil dose on CYP2C8 activity in humans using repaglinide as a probe drug. In a …
Number of citations: 62 dmd.aspetjournals.org
T Karonen, PJ Neuvonen, JT Backman - European journal of clinical …, 2011 - Springer
Purpose Gemfibrozil, a strong inhibitor of cytochrome P450 (CYP) 2C8 in vivo, was recently found to markedly increase the plasma concentrations of montelukast in humans. Like …
Number of citations: 17 link.springer.com
A Iwamura, M Nakajima, S Oda, T Yokoi - Drug metabolism and …, 2017 - Elsevier
Idiosyncratic drug toxicity (IDT) is a serious problem in drug development. Reactive metabolites are postulated to be one of the causes for IDT. Conjugated metabolites are generally non…
Number of citations: 50 www.sciencedirect.com
MB Shah - Biomolecules, 2022 - mdpi.com
The lipid-regulating drug gemfibrozil is a useful medication for reducing high cholesterol and triglycerides in the blood. In addition to oxidation, it undergoes extensive glucuronidation to …
Number of citations: 1 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.